2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both imidazole and benzothiazole moieties The imidazole ring is known for its broad range of chemical and biological properties, while the benzothiazole ring is often found in compounds with significant pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by further functionalization to introduce the isobutyl and methyl groups . The benzothiazole ring is often synthesized from o-aminothiophenol and a suitable nitro-substituted carboxylic acid . The final step involves the coupling of the two intermediates through a thioether linkage, followed by acylation to form the acetamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity . The benzothiazole ring can interact with DNA or proteins, leading to changes in cellular processes . These interactions can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and benzothiazole derivatives, such as:
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole ring.
Thiabendazole: An antihelmintic agent with a benzothiazole ring.
Uniqueness
What sets 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide apart is its unique combination of imidazole and benzothiazole moieties, which can confer a broader range of biological activities and chemical reactivity . This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-9(2)6-13-10(3)18-16(20-13)26-8-15(23)21-17-19-12-5-4-11(22(24)25)7-14(12)27-17/h4-5,7,9H,6,8H2,1-3H3,(H,18,20)(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWJYRNZUAJDBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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